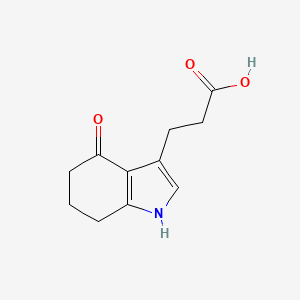
3-(4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)propionic acid
Cat. No. B8375994
M. Wt: 207.23 g/mol
InChI Key: DLNQZPJCLLSKPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07897602B2
Procedure details


The route shown in Scheme 1 below exemplifies synthesis of the indolinone compounds of the present invention. A reaction mixture of 1,3-cyclohexanedione (1), 5-aminolevulinic acid hydrochloride (2), sodium acetate, and H2O is heated at 100° C. for 16 h to give 3-carboxyethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole (3). A solution of 3 in ethanol (100 mL) is added with sulfuric acid. The resulting reaction mixture is refluxed for 12 h to provide 3-(3-ethoxy-3-oxopropyl)-4-oxo-4,5,6,7-tetrahydro-1H-indole (4) as yellow solids. Trimethylorthoformate is then added to a solution (47 mL) containing 4 in trifluoroacetic acid at 0° C. The reaction mixture thus formed is stirred at 0° C. for 30 min, warmed up to room temperature, and stirred for 2.0 h. The mixture is then added with ethyl acetate, water, and NaOH. The organic layer is collected, washed with saturated aqueous NaHCO3, dried over MgSO4 (s), and concentrated under reduced pressure. The oily residue is purified to give 3-(3-ethoxy-3-oxopropyl)-2-formyl-4-oxo-4,5,6,7-tetrahydro-1H-indole (5) as yellow solids. Next, a mixture of 5 and an indolin-2-one (6) is added into EtOH and piperidine. The resulting solution is refluxed for 12 h. The resultant precipitate is filtered and washed with EtOH to provide the corresponding (Z)-3-((3-(3-ethoxy-3-oxopropyl)-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)methylene)indolin-2-one (7). To obtain the corresponding carboxylic acid (8), 3.0 N aqueous NaOH is added into a solution of 7 in EtOH; the resulting mixture is refluxed for 2 h and cooled to room temperature; the solution is then acidified with 6 N HCl to pH 3.0; and the resultant precipitate is filtered and washed with MeOH. To afford the corresponding sodium salt (9), a mixture of aqueous NaOH, MeOH, and 8 can be stirred and heated to boiling; 2-propanol can then be slowly added to the mixture; and the solution can be stirred for 12 h.





Identifiers


|
REACTION_CXSMILES
|
N1C2C(=CC=CC=2)CC1=O.[C:11]1(=[O:18])[CH2:16][CH2:15][CH2:14][C:13](=O)[CH2:12]1.Cl.[NH2:20][CH2:21][C:22](=O)[CH2:23][CH2:24][C:25]([OH:27])=[O:26].C([O-])(=O)C.[Na+]>O>[C:25]([CH2:24][CH2:23][C:22]1[C:12]2[C:11](=[O:18])[CH2:16][CH2:15][CH2:14][C:13]=2[NH:20][CH:21]=1)([OH:27])=[O:26] |f:2.3,4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N1C(CC2=CC=CC=C12)=O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(CC(CCC1)=O)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl.NCC(CCC(=O)O)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
100 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(=O)(O)CCC1=CNC=2CCCC(C12)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
